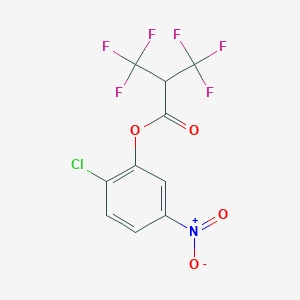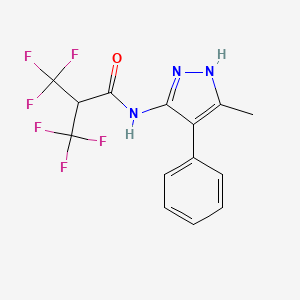![molecular formula C25H29ClN2O3S B4297891 5-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-2-chloro-N-phenylbenzamide](/img/structure/B4297891.png)
5-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-2-chloro-N-phenylbenzamide
Übersicht
Beschreibung
5-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-2-chloro-N-phenylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly known as AEB071 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in laboratory experiments.
Wirkmechanismus
AEB071 exerts its effects by selectively inhibiting the activity of PKC, a family of enzymes that play a crucial role in cell signaling and regulation. PKC is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. By targeting PKC, AEB071 can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
AEB071 has been shown to have a wide range of biochemical and physiological effects, depending on the specific pathway it targets. In cancer cells, AEB071 can induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In T-cells, AEB071 can inhibit the production of cytokines and chemokines, leading to reduced inflammation and improved disease symptoms. In the brain, AEB071 can improve synaptic plasticity and reduce neuroinflammation, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
AEB071 has several advantages for use in laboratory experiments. It is a highly selective inhibitor of PKC, which allows researchers to study the specific effects of PKC inhibition on various cellular processes. AEB071 has also been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for in vivo studies. However, AEB071 has some limitations for use in laboratory experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, AEB071 has some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on AEB071. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of AEB071. Another area of interest is the investigation of the long-term safety and efficacy of AEB071 in preclinical and clinical studies. Additionally, further research is needed to explore the potential applications of AEB071 in other disease areas, such as cardiovascular disease and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
AEB071 has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune diseases, and neurological disorders. In cancer research, AEB071 has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinase C (PKC) pathway. In autoimmune diseases, AEB071 has been shown to reduce inflammation and improve disease symptoms by targeting the T-cell receptor signaling pathway. In neurological disorders, AEB071 has been shown to improve cognitive function and reduce neuroinflammation by targeting the PKC pathway.
Eigenschaften
IUPAC Name |
5-[2-(1-adamantyl)ethylsulfamoyl]-2-chloro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2O3S/c26-23-7-6-21(13-22(23)24(29)28-20-4-2-1-3-5-20)32(30,31)27-9-8-25-14-17-10-18(15-25)12-19(11-17)16-25/h1-7,13,17-19,27H,8-12,14-16H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZIYUPAVUOYJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC(=C(C=C4)Cl)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5-dichloro-2-hydroxyphenyl)-5-(4-iodophenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297811.png)
![5-(3-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4297812.png)
![2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B4297819.png)
![6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4297836.png)


![1-nitro-10-(4-nitrobenzyl)-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297858.png)

![2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]thio}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B4297864.png)
![1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine](/img/structure/B4297872.png)
![N-(1-adamantylmethyl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297882.png)
![3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide](/img/structure/B4297886.png)
![1-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)octahydroquinolin-4(1H)-one](/img/structure/B4297894.png)
![5-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(4-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B4297898.png)
